molecular formula C8H8BrNO2 B3227351 2-(Aminomethyl)-4-bromobenzoic acid CAS No. 1260897-85-5

2-(Aminomethyl)-4-bromobenzoic acid

Cat. No.: B3227351
CAS No.: 1260897-85-5
M. Wt: 230.06 g/mol
InChI Key: DWLWEKHGPNLMQP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromobenzoic acid is an organic compound that features both an amino group and a bromine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst, followed by the conversion of the methyl group to an aminomethyl group through a series of reactions involving nitration, reduction, and amination .

Industrial Production Methods

Industrial production methods for 2-(Aminomethyl)-4-bromobenzoic acid may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and aminobenzoic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Aminomethyl)-4-bromobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-4-bromobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-4-bromobenzoic acid include:

  • 2-(Aminomethyl)-benzoic acid
  • 4-Bromo-benzoic acid
  • 2-(Aminomethyl)-4-chlorobenzoic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an aminomethyl group and a bromine atom on the benzoic acid core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(aminomethyl)-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWEKHGPNLMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739999
Record name 2-(Aminomethyl)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-85-5
Record name 2-(Aminomethyl)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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